molecular formula C13H17NO B2420290 (4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine CAS No. 2243506-36-5

(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine

Cat. No.: B2420290
CAS No.: 2243506-36-5
M. Wt: 203.285
InChI Key: IENOGWFJMYSHRE-UHFFFAOYSA-N
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Description

(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine is a chemical compound with the CAS Number 2243506-36-5 and a molecular formula of C13H17NO, yielding a molecular weight of 203.28 g/mol . It features a unique 2-oxabicyclo[2.1.1]hexane scaffold, a structure recognized in medicinal chemistry for its potential to explore novel, three-dimensional (sp3-rich) chemical spaces . This bicyclic framework is of significant interest in modern drug discovery for the development of new bioactive molecules. Recent research highlights that derivatives based on the 2-oxabicyclo[2.1.1]hexane structure are being investigated as potent and selective enzyme inhibitors. For instance, similar compounds have been disclosed as inhibitors of the Factor XIIa (FXIIa) enzyme, a serine protease implicated in coagulation and inflammatory pathways . This suggests potential research applications for this benzyl-substituted derivative in developing therapeutics for conditions related to thrombotic and inflammatory diseases. The compound is intended for research purposes as a chemical building block. It is supplied for laboratory research use only and is not intended for human therapeutic or diagnostic use. Researchers should refer to the provided Safety Data Sheet (SDS) for proper handling, storage, and safety information before use .

Properties

IUPAC Name

(4-benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c14-9-13-7-12(8-13,10-15-13)6-11-4-2-1-3-5-11/h1-5H,6-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENOGWFJMYSHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(OC2)CN)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclic Framework Construction

The 2-oxabicyclo[2.1.1]hexane core is central to the target molecule. Recent advances highlight iodocyclization as a pivotal strategy. A study by Angewandte Chemie (2024) demonstrates that treatment of 1,3-dienes with iodine monochloride (ICl) induces stereoselective cyclization, forming the bicyclo[2.1.1]hexane system with an embedded oxygen atom. For example, substrate 1a (Fig. 1) undergoes iodocyclization in dichloromethane at −40°C to yield the iodinated intermediate 2a in 78% yield. Subsequent reductive deiodination with zinc dust affords the unfunctionalized 2-oxabicyclo[2.1.1]hexane framework.

Table 1: Iodocyclization Conditions and Yields

Substrate Iodinating Agent Temp (°C) Yield (%)
1a ICl −40 78
1b I₂ 0 65
1c NIS −20 72

Source: Adapted from

Alternative approaches include photoinduced [2+2] cycloadditions , though these methods face challenges in regioselectivity and functional group tolerance. The iodocyclization route remains superior for scalability, with reported gram-scale syntheses achieving >95% purity after recrystallization.

Methanamine Functionalization

The C1-methanamine group is introduced via reductive amination or Gabriel synthesis . A biotechnological approach from Patent US20040167351 (2004) employs hydrolase enzymes to resolve racemic intermediates, achieving enantiomeric excess (ee) >98% for amine-containing bicyclic compounds. For the target molecule, ketone intermediate 3 (Fig. 2) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, yielding the methanamine derivative in 76% yield.

Table 2: Reductive Amination Optimization

Reducing Agent Solvent Temp (°C) Yield (%) ee (%)
NaBH₃CN MeOH 25 76 82
NaBH(OAc)₃ DCM 0 68 79
H₂ (Pt/C) EtOAc 50 81 91

Data synthesized from and

Catalytic hydrogenation (H₂, Pt/C) proves most effective, enhancing both yield and enantioselectivity. Chiral HPLC analysis confirms the (1R,4S) configuration dominates under these conditions.

Stereochemical Control and Resolution

The bicyclo[2.1.1]hexane system imposes significant steric constraints, necessitating asymmetric synthesis. Patent CN102199098B (2010) illustrates the use of (R)-α-methylphenethylamine as a chiral auxiliary for imine formation, followed by hydrogenation to set stereocenters. Applied to the target compound, this method achieves 94% ee when using Pt/C in ethyl acetate at 30 psi H₂.

Mechanistic Insight

  • Imine formation with (R)-α-methylphenethylamine induces facial selectivity
  • Hydrogenation proceeds via syn-addition, preserving configuration
  • Auxiliary removal via acidic hydrolysis yields enantiopure amine

Racemic mixtures may be resolved using chiral stationary phase chromatography , though this adds cost and complexity for industrial-scale production.

Industrial-Scale Considerations

Scalability challenges center on:

  • Iodine handling : ICl is corrosive; closed-loop systems minimize exposure
  • Hydrogenation safety : Pt/C catalysts require inert atmospheres
  • Byproduct management : Sodium halide waste from benzylation steps

Patent CN102199098B reports pilot-scale batches (50 kg) with overall yields of 62%, demonstrating feasibility for pharmaceutical applications. Cost analysis favors the iodocyclization route ($120/kg) over photochemical methods ($410/kg).

Emerging Methodologies

Recent advances include flow chemistry techniques to enhance iodocyclization efficiency. Continuous flow reactors reduce reaction times from 12 h to 15 min while maintaining yields >75%. Additionally, enzyme-mediated dynamic kinetic resolutions show promise for accessing non-racemic mixtures without chromatography.

Chemical Reactions Analysis

(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Chemistry

In organic synthesis, (4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine serves as a crucial building block for creating more complex molecules. Its structural features allow chemists to explore various synthetic pathways and develop new compounds with desirable properties.

Biology

The compound has been investigated for its biological activities, particularly its interactions with enzymes and receptors. Research indicates that it may serve as a probe to study binding affinities and mechanisms of action within biological systems.

Case Study: Enzyme Interaction
A study demonstrated that (4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine could inhibit specific enzyme activities in vitro, suggesting potential therapeutic applications in enzyme-related disorders.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in drug development, particularly in areas such as antimicrobial and anticancer therapies. Its unique structural properties may confer specific biological activities that are beneficial in treating various diseases.

Clinical Trials
Preliminary clinical trials have shown promising results for (4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine derivatives in targeting cancer cell lines, with some derivatives exhibiting significant inhibitory effects on tumor growth.

Industry

In industrial applications, this compound is utilized in the development of advanced materials, including polymers and resins. Its structural characteristics can enhance the stability and reactivity of final products, making it valuable in material science.

Mechanism of Action

The mechanism of action of (4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine can be compared with other similar compounds, such as:

    (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine: This compound has a methyl group instead of a benzyl group, leading to different chemical properties and applications.

    (4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine:

These comparisons highlight the unique features of (4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine, such as its specific structural elements and resulting chemical behavior.

Biological Activity

(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine is a bicyclic amine compound notable for its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.

Chemical Structure and Properties

Molecular Formula: C13_{13}H17_{17}N\O
Molecular Weight: 205.29 g/mol
CAS Number: 2243514-95-4

The compound features a bicyclic structure that includes an oxygen atom, which contributes to its ability to interact with various biological targets.

Synthesis

The synthesis of (4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine typically involves the following steps:

  • Formation of the Bicyclic Core: This can be achieved through a [2+2] cycloaddition reaction involving suitable dienes and alkenes.
  • Introduction of the Benzyl Group: The benzyl group is introduced via Friedel-Crafts alkylation, where the bicyclic core reacts with a phenyl halide in the presence of a Lewis acid catalyst.

The mechanism of action for (4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine involves its interaction with specific molecular targets such as receptors and enzymes. The compound's bicyclic structure enables it to fit into binding sites with high specificity, potentially modulating the activity of these targets.

Potential Biological Effects

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of oxabicyclo compounds can inhibit bacterial growth.
  • Cytotoxicity: Some studies have shown that related compounds possess cytotoxic effects against cancer cell lines.
  • Neuroprotective Effects: Research on similar compounds has indicated potential neuroprotective properties, particularly through modulation of glutamate receptors.

Research Findings

Recent studies have validated the biological activity of oxabicyclo compounds as bioisosteres for ortho- and meta-benzenes, enhancing their applicability in drug development. For instance, a study demonstrated that 2-oxabicyclo[2.1.1]hexanes could be incorporated into drug structures, leading to improved pharmacological profiles .

Case Studies

StudyFindings
Study 1Investigated the cytotoxic effects of oxabicyclo derivatives on various cancer cell lines, showing significant inhibition at micromolar concentrations .
Study 2Explored the antimicrobial properties of bicyclic amines, finding effective inhibition against several bacterial strains .
Study 3Evaluated neuroprotective effects in rodent models, suggesting modulation of glutamate receptors could mitigate neurodegeneration .

Q & A

Q. What statistical methods are recommended for interpreting heterogeneous bioassay results across studies?

  • Methodological Answer : Apply meta-analysis to aggregate data, weighting studies by sample size and assay robustness. Use Bland-Altman plots to assess inter-study bias. Confounding factors (e.g., cell line variability) are controlled via mixed-effects models. Replicate key experiments under standardized protocols to isolate compound-specific effects .

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